Cas no 1423025-55-1 (1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride)

1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride
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- インチ: 1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H
- InChIKey: ODVMNQIWNCYEDQ-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1F)C(N)CC1C=CC=CC=1F.Cl
1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-114543-0.1g |
1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |
1423025-55-1 | 95% | 0.1g |
$257.0 | 2023-06-09 | |
Enamine | EN300-114543-0.5g |
1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |
1423025-55-1 | 95% | 0.5g |
$579.0 | 2023-06-09 | |
1PlusChem | 1P01A26K-10g |
1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |
1423025-55-1 | 95% | 10g |
$4006.00 | 2024-06-20 | |
1PlusChem | 1P01A26K-5g |
1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |
1423025-55-1 | 95% | 5g |
$2716.00 | 2025-03-04 | |
1PlusChem | 1P01A26K-2.5g |
1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |
1423025-55-1 | 95% | 2.5g |
$1853.00 | 2025-03-04 | |
A2B Chem LLC | AV48204-250mg |
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride |
1423025-55-1 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AV48204-5g |
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride |
1423025-55-1 | 95% | 5g |
$2301.00 | 2024-04-20 | |
A2B Chem LLC | AV48204-2.5g |
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride |
1423025-55-1 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
Enamine | EN300-114543-1.0g |
1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride |
1423025-55-1 | 95% | 1g |
$743.0 | 2023-06-09 | |
A2B Chem LLC | AV48204-50mg |
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride |
1423025-55-1 | 95% | 50mg |
$219.00 | 2024-04-20 |
1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1,3-bis(2-fluorophenyl)propan-2-amine hydrochlorideに関する追加情報
Introduction to 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride (CAS No. 1423025-55-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride (CAS No. 1423025-55-1) represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique structural framework, featuring a propylamine core substituted with two 2-fluorophenyl groups, has garnered attention due to its versatile reactivity and potential pharmacological applications. This introduction delves into the compound's chemical properties, synthetic considerations, and its emerging role in contemporary research.
The molecular structure of 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride is characterized by a central propyl chain with amine functionalities at both the 1 and 3 positions, each appended with a fluorinated aromatic ring at the 2-position. The presence of fluorine atoms introduces electron-withdrawing effects, which can modulate the compound's electronic properties and influence its interactions with biological targets. This feature makes it particularly interesting for designing molecules with enhanced binding affinity and selectivity.
From a synthetic perspective, the preparation of 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride involves multi-step organic transformations that highlight the compound's synthetic accessibility. The synthesis typically begins with the functionalization of commercially available precursors such as 2-fluoroaniline or 2-fluorobenzaldehyde, followed by condensation reactions to form the propylamine backbone. Subsequent modifications introduce the amine groups and ensure the correct stereochemistry. The final step often involves salt formation to yield the hydrochloride salt, which enhances stability and solubility for further applications.
Recent advancements in medicinal chemistry have demonstrated the utility of 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride as a scaffold for developing novel therapeutic agents. Its structural motif is reminiscent of known bioactive molecules, suggesting potential applications in drug discovery programs targeting neurological disorders, inflammation, and cancer. The fluorine atoms in its structure can serve as key pharmacophores, influencing both metabolic stability and binding interactions with biological receptors.
In particular, studies have explored its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the substituents on 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride, researchers have been able to generate derivatives with improved kinase inhibition profiles. These derivatives exhibit enhanced selectivity over off-target enzymes, reducing side effects associated with kinase inhibition therapy.
The role of 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride in chemical biology extends beyond kinase inhibition. Its structural features make it a valuable tool for probing protein-ligand interactions through computational modeling and experimental techniques such as X-ray crystallography. By understanding how this compound interacts with biological targets at a molecular level, researchers can gain insights into disease mechanisms and develop more effective therapeutic strategies.
Furthermore, the compound's fluorinated aromatic rings offer opportunities for studying fluorine-mediated bioconjugation reactions. Fluorine atoms can be incorporated into drug molecules to improve their pharmacokinetic properties, such as increasing metabolic stability or enhancing membrane penetration. The unique electronic environment provided by 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride makes it an ideal candidate for exploring these fluorination strategies.
Emerging research also highlights its potential in materials science applications. The combination of aromatic rings and amine functionalities allows for the design of polymers or supramolecular assemblies with tailored properties. These materials could find applications in drug delivery systems or as sensors for detecting biological analytes. The versatility of 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride underscores its significance beyond traditional pharmaceutical applications.
The future prospects for 1,3-bis(2-fluorophenyl)propan-2-amine hydrochloride are promising, given its multifaceted utility across different disciplines. Continued exploration of its synthetic derivatives will likely uncover new therapeutic possibilities and expand its role in chemical biology research. As computational methods improve and high-throughput screening becomes more efficient, compounds like this will play an increasingly important role in accelerating drug discovery efforts.
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